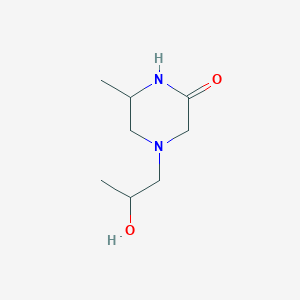

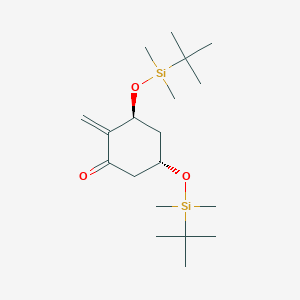

(3S,5S)-3,5-双(叔丁基二甲基甲硅烷基氧基)-2-亚甲基-环己酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

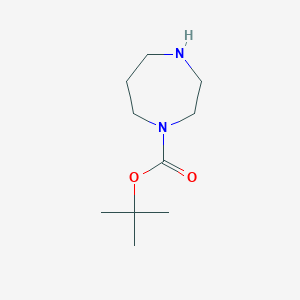

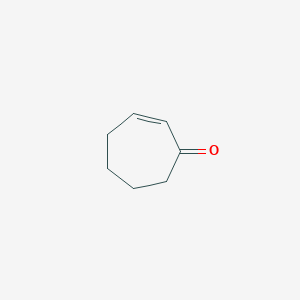

The compound (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is a synthetic molecule that is of interest in organic chemistry due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals and polymers. The molecule contains a cyclohexanone ring, which is a common structural motif in many natural products and synthetic compounds.

Synthesis Analysis

The synthesis of related cyclohexanone derivatives has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea as a catalyst under ultrasound, which provided high yields and environmental benefits . Another study developed a concise synthesis of a similar compound, (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone, through a seven-step process starting from ethyl acetoacetate, featuring an efficient acyl radical cyclization to form the six-membered ring . These methods highlight the advancements in the synthesis of cyclohexanone derivatives, which could be applicable to the synthesis of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone.

Molecular Structure Analysis

The molecular structure of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is characterized by the presence of tert-butyldimethylsilyloxy groups and a methylene bridge. The stereochemistry at the 3S,5S positions indicates chiral centers, which are important for the molecule's potential biological activity and its interaction with other chiral substances.

Chemical Reactions Analysis

While the specific chemical reactions of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone are not detailed in the provided papers, the synthesis of similar compounds involves reactions such as condensation of aromatic aldehydes and cyclization processes . These reactions are crucial for constructing the cyclohexanone core and introducing various functional groups that can modify the molecule's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be influenced by substituents like the tert-butyldimethylsilyloxy groups. For example, the introduction of bulky tert-butyl groups can affect the solubility and stability of the compound . Additionally, the presence of silyloxy groups can provide protection for hydroxyl groups during synthesis, which can be removed later to reveal the desired functionalities. The antioxidant synthesized in one study showed high performance in inhibiting thermal aging, suggesting that cyclohexanone derivatives can have significant stability under certain conditions .

科学研究应用

合成和结构应用:

- 该化合物已被确定为各种化学结构合成的关键中间体。该化合物的独特特性促进了通过酰基自由基环化等反应形成复杂分子,为合成生物学上重要的化合物(如 1α, 25-二羟基维生素 D3)的模型提供了途径 (Batty、Crich 和 Fortt,1990 年)。

- 该化合物在光学活性分子的合成中起着至关重要的作用,用作手性构建块。这对于制备反式-4-(叔丁基二甲基甲硅烷基氧基甲基)-5-(叔丁基二甲基甲硅烷基氧基)-2-环己烯酮等物质至关重要,这些物质对于以高立体选择性创建取代环己烷环至关重要 (Hanazawa、Koiwa、Hareau 和 Sato,2000 年)。

化学反应和机理:

- 该化合物是促进双铑(II)催化的分子内碳氢插入反应的组成部分。此类反应对于创建复杂的结构至关重要,极大地扩展了合成有机化学的可能性 (Yakura、Yamada、Kunimune、Ueki 和 Ikeda,1997 年)。

- 它还可用作 Diels-Alder 反应中的二烯,这对于构建复杂的分子骨架至关重要。这种用途在对苯二酚和对亚氨基苯二酚的合成中特别有价值,展示了该化合物在促进多种化学转化中的多功能性 (Dissanayake、Hart、Becroft、Sumby 和 Newton,2020 年)。

材料科学与工程:

- 该化合物已在材料科学领域中得到应用,特别是在新型大环和链共晶体的合成和结构分析中。这些材料表现出独特的发光特性,使其成为光子学和分子电子学应用的潜在候选物 (Li、Wang、Zhao、Sun、Sun、Wang 和 Hou,2015 年)。

属性

IUPAC Name |

(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3/t15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIPXZOWGMCFDW-WBVHZDCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445559 |

Source

|

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone | |

CAS RN |

190062-19-2 |

Source

|

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。